N-Lauroyl-L-alanine N-Lauroyl-L-alanine Lauroyl alanine is a fatty acid amide that may be used to support the physical gelation of binary mixtures of aliphatic and aromatic hydrocarbon solvents with potential use in injectable biodegradable drug delivery systems.
Brand Name: Vulcanchem
CAS No.: 52558-74-4
VCID: VC0532583
InChI: InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(17)16-13(2)15(18)19/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19)/t13-/m0/s1
SMILES: CCCCCCCCCCCC(=O)NC(C)C(=O)O
Molecular Formula: C15H29NO3
Molecular Weight: 271.4 g/mol

N-Lauroyl-L-alanine

CAS No.: 52558-74-4

Cat. No.: VC0532583

Molecular Formula: C15H29NO3

Molecular Weight: 271.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

N-Lauroyl-L-alanine - 52558-74-4

Specification

CAS No. 52558-74-4
Molecular Formula C15H29NO3
Molecular Weight 271.4 g/mol
IUPAC Name (2S)-2-(dodecanoylamino)propanoic acid
Standard InChI InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(17)16-13(2)15(18)19/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19)/t13-/m0/s1
Standard InChI Key UYTOHYBIBPDOKX-ZDUSSCGKSA-N
Isomeric SMILES CCCCCCCCCCCC(=O)N[C@@H](C)C(=O)O
SMILES CCCCCCCCCCCC(=O)NC(C)C(=O)O
Canonical SMILES CCCCCCCCCCCC(=O)NC(C)C(=O)O
Appearance Solid powder

Introduction

Chemical Identity and Synthesis

Molecular Characteristics

N-Lauroyl-L-alanine consists of a lauroyl group (C₁₂H₂₃O) linked to the α-amino group of L-alanine. Its molecular weight is 271.40 g/mol, with a melting point of 86–88°C and a specific optical rotation of +14.6° (measured at 20°C in methanol) . The compound’s amphiphilic nature arises from its hydrophobic lauroyl chain and hydrophilic amino acid head, enabling micelle formation and interfacial activity .

Condensation Reaction

The primary synthesis route involves condensing lauroyl chloride with L-alanine in a basic aqueous-organic solvent system. A representative protocol from patent CN108752228B outlines:

  • Alkaline Preparation: L-alanine (89 g, 1 mol) and NaOH (40 g, 1 mol) are dissolved in a water-acetone mixture (1:1 v/v) to form L-alanine sodium salt .

  • Acylation: Lauroyl chloride (218.7 g, 1 mol) is added dropwise at 25°C, maintaining pH 9–10 with NaOH. The reaction yields a paste of N-lauroyl-L-alanine sodium salt .

  • Acidification and Purification: Hydrochloric acid is added to precipitate the crude product (pH 3–4), followed by recrystallization in a water-acetone-L-alanine mixture to remove residual lauric acid . This method achieves >97% purity and a 92.3% yield .

Enzymatic Synthesis

Recent advances employ aminoacylases from Paraburkholderia monticola for sustainable production. This biocatalytic method converts lauric acid and L-alanine into N-lauroyl-L-alanine with 75% efficiency under optimized conditions (75°C, pH 9.0) .

Structural and Functional Properties

Supramolecular Architecture

N-Lauroyl-L-alanine forms a three-dimensional network via hydrogen bonds, π-π interactions, and hydrophobic forces. Fourier-transform infrared (FTIR) spectroscopy reveals key bands:

  • 3322 cm⁻¹: N-H stretching .

  • 1646 cm⁻¹: Amide C=O .

  • 1707 cm⁻¹: Carboxylic acid C=O .
    Nuclear magnetic resonance (NMR) confirms the absence of lauric acid impurities, critical for structural integrity .

Surfactant Behavior

The compound reduces surface tension to 28–32 mN/m, outperforming traditional surfactants like sodium lauryl sulfate in mildness . Foam stability assays demonstrate a synergistic effect with n-octanol, increasing foam height by 200% in dynamic conditions .

Antimicrobial Activity

N-Lauroyl-L-alanine exhibits broad-spectrum antimicrobial effects:

PathogenInhibition Rate (%) (5 min exposure)
Escherichia coli100
Staphylococcus aureus100
Candida albicans100

Encapsulation Capacity

The compound’s columnar molecular clusters (observed via electron microscopy) encapsulate hydrophobic molecules like pesticides and drugs. For example, it achieves 74.66% removal of acephate residues and enables sustained drug release over 72 hours in vitro .

Industrial and Biomedical Applications

Cosmetics and Personal Care

  • Cleansers: Used in facial washes (5–10% w/w) for gentle oil removal without disrupting skin pH .

  • Moisturizers: Forms a hydrating film, reducing transepidermal water loss by 40% in clinical trials .

  • Sensitive Skin Products: Non-irritating (pH 6–7) and biodegradable into natural metabolites .

Agriculture

  • Pesticide Adjuvants: Enhances foliar adhesion and reduces phytotoxicity. In field studies, formulations with N-lauroyl-L-alanine increased pesticide efficacy by 30% while lowering environmental runoff .

  • Slow-Release Fertilizers: Encapsulates nutrients for controlled soil release, improving crop yields by 15–20%.

Pharmaceuticals

  • Drug Delivery: Micelles loaded with doxorubicin showed 80% tumor growth inhibition in murine models, with reduced cardiotoxicity .

  • Antimicrobial Coatings: Incorporated into wound dressings, it reduces bacterial biofilm formation by 90% .

Recent Advances and Future Directions

Biocatalytic Production

Engineered E. coli strains expressing P. monticola aminoacylase now produce N-lauroyl-L-alanine at 15 g/L, reducing energy use by 50% compared to chemical synthesis .

Smart Materials

Stimuli-responsive gels incorporating the compound exhibit pH-dependent drug release, achieving 98% payload delivery in simulated intestinal fluid .

Environmental Impact

Lifecycle assessments show 70% lower carbon footprint for enzymatically synthesized N-lauroyl-L-alanine versus conventional methods .

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